4,5-Dihydro-3-(p-chlorophenyl)-2-(propylamino)-3H-1-benzazepine monohydrochloride
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Overview
Description
4,5-Dihydro-3-(p-chlorophenyl)-2-(propylamino)-3H-1-benzazepine monohydrochloride is a chemical compound that belongs to the class of benzazepines. Benzazepines are known for their diverse pharmacological activities, including their use in the treatment of various neurological and psychiatric disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-3-(p-chlorophenyl)-2-(propylamino)-3H-1-benzazepine monohydrochloride typically involves the following steps:
Formation of the Benzazepine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the p-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the benzazepine ring with a p-chlorophenyl group.
Formation of the Monohydrochloride Salt: The final step involves the conversion of the free base to its monohydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group.
Reduction: Reduction reactions may target the benzazepine ring or the p-chlorophenyl group.
Substitution: The compound can undergo substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding N-oxide, while reduction could lead to a fully reduced benzazepine derivative.
Scientific Research Applications
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological and psychiatric disorders.
Industry: May be used in the development of pharmaceuticals or as a chemical reagent.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-3-(p-chlorophenyl)-2-(propylamino)-3H-1-benzazepine monohydrochloride likely involves interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzazepine derivative with anxiolytic and sedative properties.
Clonazepam: Known for its anticonvulsant and anxiolytic effects.
Lorazepam: Used for its anxiolytic, sedative, and muscle relaxant properties.
Uniqueness
4,5-Dihydro-3-(p-chlorophenyl)-2-(propylamino)-3H-1-benzazepine monohydrochloride may have unique pharmacological properties due to its specific chemical structure, which could result in different binding affinities and activities at its molecular targets compared to other benzazepines.
Properties
CAS No. |
28717-80-8 |
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Molecular Formula |
C19H22Cl2N2 |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-propyl-1,3,4,5-tetrahydro-1-benzazepin-2-imine;hydrochloride |
InChI |
InChI=1S/C19H21ClN2.ClH/c1-2-13-21-19-17(14-7-10-16(20)11-8-14)12-9-15-5-3-4-6-18(15)22-19;/h3-8,10-11,17H,2,9,12-13H2,1H3,(H,21,22);1H |
InChI Key |
ONWFOWMXFNQWDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN=C1C(CCC2=CC=CC=C2N1)C3=CC=C(C=C3)Cl.Cl |
Origin of Product |
United States |
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